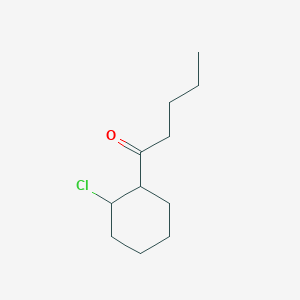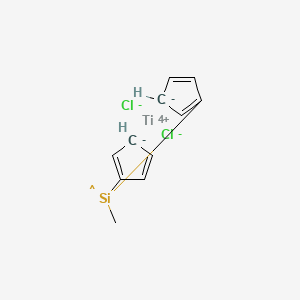
Dichloro(methylsilylenedi-pi-cylcopentadienyl)titanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(methylsilylenedi-pi-cyclopentadienyl)titanium is an organometallic compound that features a titanium center bonded to two cyclopentadienyl ligands, a methylsilylene group, and two chlorine atoms. This compound is part of a broader class of metal cyclopentadienyl complexes, which are known for their stability and versatility in various chemical reactions .
Métodos De Preparación
The synthesis of dichloro(methylsilylenedi-pi-cyclopentadienyl)titanium typically involves the reaction of titanium tetrachloride with cyclopentadienyl anions and methylsilylene groups under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Dichloro(methylsilylenedi-pi-cyclopentadienyl)titanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The chlorine atoms can be substituted with other ligands such as alkyl or aryl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents.
Aplicaciones Científicas De Investigación
Dichloro(methylsilylenedi-pi-cyclopentadienyl)titanium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Mecanismo De Acción
The mechanism by which dichloro(methylsilylenedi-pi-cyclopentadienyl)titanium exerts its effects involves the interaction of the titanium center with various molecular targets. The cyclopentadienyl ligands stabilize the titanium center, allowing it to participate in various catalytic cycles. The methylsilylene group can enhance the reactivity of the titanium center by providing electronic and steric effects .
Comparación Con Compuestos Similares
Dichloro(methylsilylenedi-pi-cyclopentadienyl)titanium can be compared with other similar compounds such as:
Ferrocene: A well-known metallocene with iron as the central metal.
Titanocene dichloride: Another titanium-based metallocene with two cyclopentadienyl ligands and two chlorine atoms.
Propiedades
Número CAS |
79269-75-3 |
|---|---|
Fórmula molecular |
C11H11Cl2SiTi |
Peso molecular |
290.06 g/mol |
InChI |
InChI=1S/C11H11Si.2ClH.Ti/c1-12(10-6-2-3-7-10)11-8-4-5-9-11;;;/h2-9H,1H3;2*1H;/q-2;;;+4/p-2 |
Clave InChI |
NRNXOJZQCSKCCA-UHFFFAOYSA-L |
SMILES canónico |
C[Si](C1=C[CH-]C=C1)C2=C[CH-]C=C2.[Cl-].[Cl-].[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


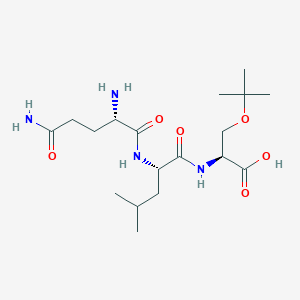
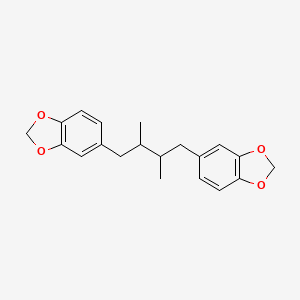
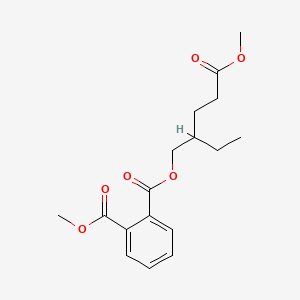
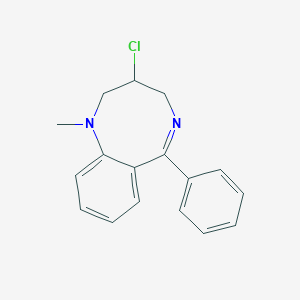
![{[1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propan-2-yl]oxy}(oxo)phosphaniumolate](/img/structure/B14431029.png)
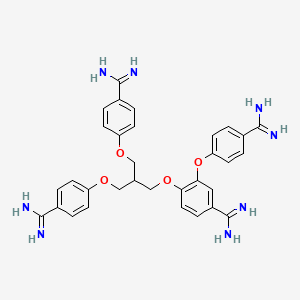
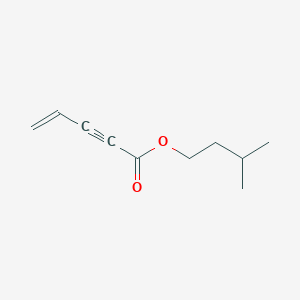
![N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14431061.png)
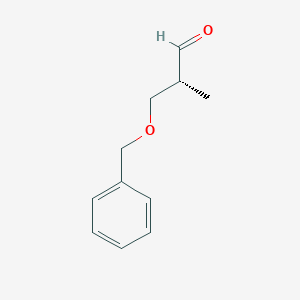
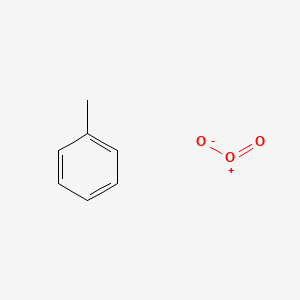

![[(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)methoxy](trimethyl)silane](/img/structure/B14431094.png)
![1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole](/img/structure/B14431098.png)
